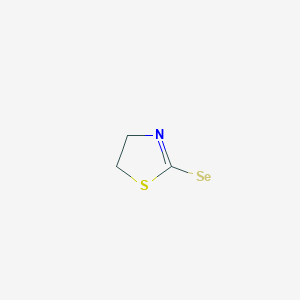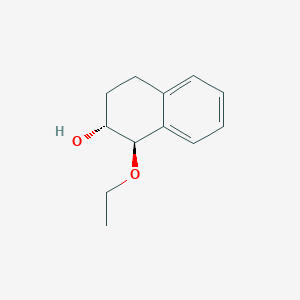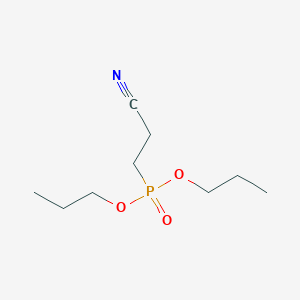![molecular formula C11H12O6 B14487726 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 64810-37-3](/img/structure/B14487726.png)
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dioxobicyclo[322]nonane-1,5-dicarboxylic acid is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from bicyclo[3.2.2]nonane derivatives through oxidation and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The exact methods can vary depending on the desired purity and yield requirements.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Conditions often involve the use of catalysts and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds have a different ring size and exhibit distinct chemical properties.
Propriétés
Numéro CAS |
64810-37-3 |
|---|---|
Formule moléculaire |
C11H12O6 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
6,8-dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-6-5-11(9(16)17)3-1-2-10(6,8(14)15)4-7(11)13/h1-5H2,(H,14,15)(H,16,17) |
Clé InChI |
LGUDSXYLKJTHRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=O)C(C1)(CC2=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)





![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
